[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(methylsulfanyl)benzoate
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Overview
Description
The compound [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(methylsulfanyl)benzoate is a complex organic molecule that features a benzodioxole ring, an oxazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(methylsulfanyl)benzoate typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides in the presence of dehydrating agents such as phosphorus oxychloride.
Esterification: The final step involves the esterification of the oxazole derivative with 2-(methylsulfanyl)benzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation to form quinone derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
The compound’s potential bioactivity makes it a candidate for drug discovery. Its structural motifs are common in many bioactive molecules, suggesting it could interact with biological targets such as enzymes or receptors.
Medicine
Due to its potential bioactivity, this compound could be explored for therapeutic applications. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole and oxazole rings could facilitate binding to these targets through hydrogen bonding, π-π interactions, or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl benzoate: Lacks the methylsulfanyl group, which could affect its reactivity and bioactivity.
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(methylsulfanyl)phenyl acetate: Similar structure but with an acetate ester, which could influence its chemical properties and applications.
Uniqueness
The presence of both the benzodioxole and oxazole rings in [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(methylsulfanyl)benzoate makes it unique. These rings provide a combination of electronic and steric properties that can be fine-tuned for specific applications. The methylsulfanyl group adds further versatility, potentially enhancing the compound’s reactivity and bioactivity.
This detailed overview highlights the compound’s synthesis, reactivity, applications, and unique features, providing a comprehensive understanding of its potential in various fields
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-methylsulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5S/c1-26-18-5-3-2-4-14(18)19(21)22-10-13-9-16(25-20-13)12-6-7-15-17(8-12)24-11-23-15/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGQEPNDDDYNJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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